molecular formula C10H14N2O2 B1430319 Methyl 3-amino-3-(pyridin-4-yl)butanoate CAS No. 1541050-78-5

Methyl 3-amino-3-(pyridin-4-yl)butanoate

Cat. No.: B1430319
CAS No.: 1541050-78-5
M. Wt: 194.23 g/mol
InChI Key: MCQWPQSPVCNQAJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(pyridin-4-yl)butanoate (CAS: 1541050-78-5) is an organic compound featuring a pyridine ring substituted at the 4-position and an amino group attached to the β-carbon of a methyl butanoate ester. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol. Key characteristics include:

  • Structure: The molecule consists of a central carbon atom bearing both an amino group (-NH₂) and a pyridin-4-yl moiety, linked to a methyl ester group via a butanoate chain.
  • Physical Properties: It exists as a liquid under standard conditions and is stored at 4 °C to ensure stability .

Properties

IUPAC Name

methyl 3-amino-3-pyridin-4-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(11,7-9(13)14-2)8-3-5-12-6-4-8/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQWPQSPVCNQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(pyridin-4-yl)butanoate typically involves the reaction of 3-aminobutanoic acid with pyridine-4-carboxaldehyde, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure and high-temperature conditions can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(pyridin-4-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(pyridin-4-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(pyridin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several pyridine-containing esters, as identified by similarity scores (0.85–0.90) in computational analyses . Below is a systematic comparison:

Structural and Functional Group Differences

CAS No. Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Similarity Score
1541050-78-5 Methyl 3-amino-3-(pyridin-4-yl)butanoate -NH₂, pyridin-4-yl, methyl ester C₁₀H₁₄N₂O₂ 194.23 Reference
23424-36-4 (×2*) Methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate 2,4-dioxo, pyridin-3-yl, methyl ester C₁₀H₉NO₄ 207.19 0.90
98589-58-3 2,4-Dioxo-4-(pyridin-4-yl)butanoic acid 2,4-dioxo, pyridin-4-yl, carboxylic acid C₉H₇NO₄ 193.16 0.89
92288-94-3 Ethyl 2,4-dioxo-4-(pyridin-3-yl)butanoate 2,4-dioxo, pyridin-3-yl, ethyl ester C₁₁H₁₁NO₄ 221.21 0.87
25370-46-1 Ethyl 4-oxo-4-(pyridin-4-yl)butanoate 4-oxo, pyridin-4-yl, ethyl ester C₁₁H₁₃NO₃ 207.23 0.86
1807546-67-3 Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate 2,4-dioxo, quinolin-6-yl, ethyl ester C₁₅H₁₃NO₄ 271.27 0.85

Key Comparative Insights

Functional Groups and Reactivity
  • Amino vs. Dioxo Groups: The target compound’s -NH₂ group confers basicity and nucleophilic reactivity, contrasting with the 2,4-dioxo groups in analogs, which are electrophilic and prone to keto-enol tautomerism .
  • Ester Variations : Methyl esters (e.g., target compound) typically exhibit higher volatility and lower hydrophobicity compared to ethyl esters (e.g., CAS 92288-94-3), influencing solubility and metabolic stability.
Pyridine Ring Position
  • Pyridin-4-yl vs. In contrast, 3-substituted pyridines (e.g., CAS 23424-36-4) may exhibit altered electronic profiles due to resonance effects .
Physicochemical Properties
  • Molecular Weight : The target compound (194.23 g/mol) is lighter than most analogs (193.16–271.27 g/mol), which could improve bioavailability.
  • Acid/Base Behavior: The carboxylic acid derivative (CAS 98589-58-3) is more acidic (pKa ~2–3) than the target compound’s ester and amino groups (pKa ~9–10 for -NH₂) .

Implications of Structural Differences

  • Synthetic Applications: The amino group in the target compound allows for facile derivatization (e.g., amidation, Schiff base formation), whereas dioxo analogs are more suited for condensation reactions.
  • Biological Interactions : Pyridin-4-yl substitution may enhance binding to nicotinic acetylcholine receptors compared to pyridin-3-yl analogs, though experimental validation is needed.

Biological Activity

Methyl 3-amino-3-(pyridin-4-yl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H14N2O2C_{10}H_{14}N_{2}O_{2} and features a pyridine ring linked to a butanoate backbone. The presence of both an amino group and a pyridine moiety enhances its reactivity and biological interactions, making it a valuable candidate for various therapeutic applications.

The compound's mechanism of action involves interactions with specific biological targets, such as enzymes and receptors. These interactions can modulate enzyme activities and influence various biochemical pathways, potentially leading to therapeutic effects in conditions like cancer and neurological disorders.

  • Enzyme Interaction : The amino group can form covalent bonds with nucleophilic residues in enzymes, while the pyridine ring facilitates hydrogen bonding and π–π interactions, crucial for binding to active sites.
  • Receptor Modulation : Its structure allows it to influence receptor functions, which is essential in drug design for targeting specific pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound shows potential in disrupting bacterial cell membranes and inhibiting essential enzymes, suggesting its application in developing new antibiotics.
  • Anti-inflammatory Effects : It has been investigated for its ability to modulate inflammatory pathways, contributing to its potential therapeutic uses.
  • Anticancer Activity : Preliminary studies suggest that it may interact with molecular pathways involved in cell proliferation and survival, indicating a role in cancer treatment.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialDisrupts bacterial cell membranes; inhibits essential enzymes.
Anti-inflammatoryModulates inflammatory pathways; potential use in inflammatory diseases.
AnticancerInteracts with molecular pathways involved in cell proliferation; shows promise in cancer therapy.

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The compound's ability to disrupt cell membranes was highlighted as a key mechanism behind its efficacy.
  • Cancer Research : In vitro studies on cancer cell lines revealed that the compound inhibited cell migration and proliferation. The findings suggested that it could serve as a lead compound for developing targeted therapies against specific cancer types.
  • Neuroprotective Effects : Research exploring the compound's role as a biochemical probe indicated potential applications in treating neurological disorders due to its interaction with neurotransmitter receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-3-(pyridin-4-yl)butanoate
Reactant of Route 2
Methyl 3-amino-3-(pyridin-4-yl)butanoate

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